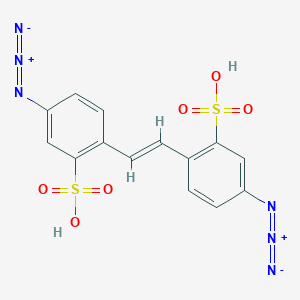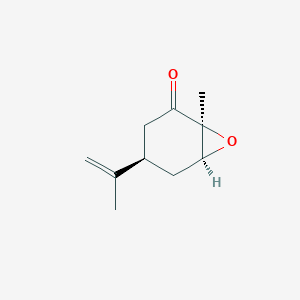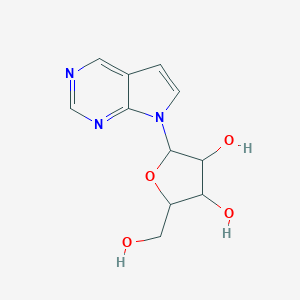
Lead, dihexyl-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead, dihexyl-, diacetate is a chemical compound that has been widely used in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. It is also used as a reagent in various chemical reactions. Despite its widespread use, there is limited information available on its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of lead, dihexyl-, diacetate is not well understood. It is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It can also act as a nucleophile in certain reactions. It is also believed to interact with proteins and enzymes, but the exact mechanism of action is not known.
Biochemical and Physiological Effects:
The biochemical and physiological effects of lead, dihexyl-, diacetate are not well studied. It is known to be toxic to humans and animals. It can cause damage to the liver, kidneys, and nervous system. It can also cause reproductive and developmental problems. It is important to handle this compound with care and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using lead, dihexyl-, diacetate in lab experiments are its high catalytic activity and selectivity. It is also readily available and relatively inexpensive. However, it is a toxic compound and requires proper handling and disposal. It is also not suitable for experiments that require non-toxic reagents.
Zukünftige Richtungen
Future research on lead, dihexyl-, diacetate should focus on understanding its mechanism of action and its biochemical and physiological effects. More studies are needed to determine its toxicity and potential health risks. There is also a need to develop safer and more environmentally friendly alternatives to this compound.
Conclusion:
In conclusion, lead, dihexyl-, diacetate is a widely used compound in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. Its mechanism of action and biochemical and physiological effects are not well understood. It is important to handle this compound with care and follow proper safety protocols. Future research should focus on understanding its mechanism of action and developing safer alternatives to this compound.
Synthesemethoden
Lead, dihexyl-, diacetate can be synthesized by reacting lead acetate with dihexyl sulfide in the presence of acetic acid. The reaction is carried out at a temperature of 70-80°C for several hours. The resulting product is a white crystalline solid that is insoluble in water.
Wissenschaftliche Forschungsanwendungen
Lead, dihexyl-, diacetate is widely used in scientific research as a catalyst for organic synthesis reactions. It is also used as a reagent in various chemical reactions. It has been used in the synthesis of various compounds such as alcohols, ketones, and esters. It is also used in the production of polymers and plastics.
Eigenschaften
CAS-Nummer |
18279-21-5 |
|---|---|
Molekularformel |
C16H32O4P |
Molekulargewicht |
496 g/mol |
IUPAC-Name |
[acetyloxy(dihexyl)plumbyl] acetate |
InChI |
InChI=1S/2C6H13.2C2H4O2.Pb/c2*1-3-5-6-4-2;2*1-2(3)4;/h2*1,3-6H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI-Schlüssel |
TULWYDCDNJEQFW-UHFFFAOYSA-L |
SMILES |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)









![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)